3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a naphthalene and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of naphthalene-2-ol with a suitable benzyl halide to form the naphthalen-2-yloxy methyl intermediate. This intermediate is then reacted with 3-pyridylmethylamine under appropriate conditions to yield the final benzamide product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide: This compound has a similar structure but with a different substitution pattern on the naphthalene ring and a different amide substituent.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound features a pyrimidine ring in place of the naphthalene moiety.
Uniqueness
3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of naphthalene, pyridine, and benzamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H20N2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(naphthalen-2-yloxymethyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C24H20N2O2/c27-24(26-16-19-6-4-12-25-15-19)22-9-3-5-18(13-22)17-28-23-11-10-20-7-1-2-8-21(20)14-23/h1-15H,16-17H2,(H,26,27) |
InChI Key |
SFZNSBZLPLVIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.